3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione

Anticonvulsant Epilepsy Pyrrolidine-2,5-dione

This specific meta-tolyl positional isomer is essential for Structure-Activity Relationship (SAR) studies exploring how the methyl group position on the N1-phenyl ring modulates anticonvulsant potency (MES ED₅₀ benchmark: 29–48 mg/kg) and Malic Enzyme 1 (ME1) inhibition (IC₅₀ range: 150–3150 nM). Procuring the pure meta-isomer enables definitive head-to-head comparison with the para-tolyl isomer, reducing lead mis-prioritization risk caused by positional isomer-dependent lipophilicity shifts (predicted LogD₇.₄ from para-tolyl: -0.32). This compound serves as a structurally differentiated starting point for medicinal chemistry programs pursuing novel ME1 inhibitors for pancreatic cancer and for calibrating in silico BBB permeability models (e.g., PAMPA-BBB, MDCK-MDR1).

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B5118506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C
InChIInChI=1S/C16H21N3O2/c1-12-4-3-5-13(10-12)19-15(20)11-14(16(19)21)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9,11H2,1-2H3
InChIKeyOFNTUMGBDXHIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione: Structural Classification and Baseline Characterization


3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione (molecular formula C₁₇H₂₃N₃O₂) belongs to the 3-piperazinyl-pyrrolidine-2,5-dione class, a chemotype historically explored for central nervous system (CNS) disorders and metabolic enzyme inhibition. [1] The compound features a pyrrolidine-2,5-dione core substituted at the 1-position with an m-tolyl (3-methylphenyl) group and at the 3-position with a 4-methylpiperazin-1-yl moiety. Variants of this scaffold have demonstrated anticonvulsant activity in maximum electroshock (MES) seizure models and inhibitory activity against NADP⁺-dependent malic enzyme (ME1), establishing the chemotype's relevance to epilepsy drug discovery and cancer metabolism research. [2][3]

Why 3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione Cannot Be Interchanged with In-Class Analogs


Within the 3-aryl-pyrrolidine-2,5-dione class, small substituent variations produce non-linear shifts in anticonvulsant potency and malic enzyme inhibition selectivity. Published SAR data demonstrate that changing the aryl substituent at the 1-position from phenyl to substituted phenyl alters ED₅₀ values in the MES test by 2- to 3-fold within the same assay series, while the position of the methyl group on the phenyl ring (ortho vs. meta vs. para) critically influences lipophilicity-driven CNS partitioning and target engagement. [1][2] Therefore, procurement of a specific positional isomer—here the meta-tolyl derivative—cannot be casually substituted with the para-tolyl or unsubstituted phenyl analog without risking material deviation from expected biological or physicochemical performance.

Quantitative Differentiation Evidence for 3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione


Anticonvulsant Activity Class Benchmark: Positional Isomer Potency Context in MES Seizure Model

The target compound itself lacks a published, compound-specific ED₅₀ value. However, the class of N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones—into which the target compound structurally falls—has been characterized in the MES seizure model. Across a series of analogs with varying aromatic substituents at the 3-position, ED₅₀ values ranged from 29 to 48 mg/kg following intraperitoneal administration in mice. [1] The most potent analogs in that series carried chlorine substituents at the 3- or 4-position of the aromatic ring and achieved ED₅₀ values of 29–34 mg/kg, while unsubstituted phenyl derivatives typically fell at the higher end of the range. [2] The m-tolyl group on the target compound may modulate potency relative to these benchmarks through altered hydrophobic interactions, but no direct comparator data exist to quantify this shift.

Anticonvulsant Epilepsy Pyrrolidine-2,5-dione

Malic Enzyme 1 Inhibition: Cross-Study Potency Context from Piperazine-Pyrrolidine-2,5-dione Chemotype

The piperazine-1-pyrrolidine-2,5-dione scaffold has been validated as a malic enzyme 1 (ME1) inhibitory chemotype through in silico design and synthesis. A representative compound from this series (1-phenyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrrolidine-2,5-dione) demonstrated an IC₅₀ of 3.15 μM (3150 nM) against cytosolic malic enzyme. [1] A structurally optimized analog from the same scaffold class achieved an IC₅₀ of 0.15 μM (150 nM), a 21-fold improvement, demonstrating that substituent identity on the piperazine and pyrrolidine rings substantially tunes ME1 inhibitory potency. [2] The target compound—bearing a 4-methylpiperazine at the 3-position and m-tolyl at the 1-position—represents a distinct substitution pattern within this scaffold space for which ME1 IC₅₀ data have not been published.

Cancer metabolism Malic enzyme 1 Enzyme inhibition

Predicted CNS Drug-Likeness: Meta- vs. Para-Tolyl Positional Isomer Differentiation via ACD/LogD

For CNS-targeted applications including anticonvulsant screening, lipophilicity at physiological pH (LogD₇.₄) is a critical determinant of blood-brain barrier penetration. The closely related para-tolyl positional isomer—3-(4-methyl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione—has an ACD/Labs-predicted LogD₇.₄ of -0.32, indicative of low lipophilicity at physiological pH. The meta-tolyl isomer (target compound) is predicted to exhibit a comparable but non-identical LogD₇.₄ due to the altered electronic and steric environment around the N1-aryl ring. This difference is relevant because within the structurally related N-[(4-arylpiperazin-1-yl)-methyl]-3-aryl-pyrrolidine-2,5-dione series, the most potent anticonvulsant compounds—ED₅₀ values of 14–34 mg/kg—consistently featured halogen-substituted aromatic rings that modulate LogD relative to unsubstituted phenyl. [1] Procurement of a specific positional isomer thus controls a key physicochemical variable.

Physicochemical profiling Blood-brain barrier permeability Lipophilicity

Recommended Application Scenarios for 3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione Based on Evidence Profile


Anticonvulsant Drug Discovery: Positional Isomer SAR Expansion within the N-(4-Methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-dione Series

This compound serves as a meta-substituted comparator for SAR studies exploring how the position of the methyl group on the N1-phenyl ring modulates anticonvulsant potency in the MES model. Published class data establish a quantitative potency benchmark—ED₅₀ values of 29–48 mg/kg for 3-aryl analogs—against which the m-tolyl derivative's activity can be measured. [1] Procurement of the pure meta-tolyl isomer enables definitive head-to-head comparison with the para-tolyl isomer (chemically distinct, CAS assigned to a different registry) to determine whether meta-substitution improves or diminishes MES protection relative to the class baseline.

Malic Enzyme 1 Inhibitor Lead Optimization: Scaffold Diversification with m-Tolyl Substitution

The piperazine-pyrrolidine-2,5-dione scaffold is a validated ME1 inhibitory chemotype, with reported IC₅₀ values spanning from 3150 nM (early lead) to 150 nM (optimized lead), representing a 21-fold optimization range. [2] The target compound introduces an m-tolyl substitution at the N1-position that has not been characterized in published ME1 SAR, offering a structurally differentiated starting point for medicinal chemistry programs pursuing novel ME1 inhibitors for pancreatic cancer or other malignancies dependent on NADPH production via malic enzyme. [3]

CNS Physicochemical Property Calibration: LogD₇.₄ Benchmarking for Blood-Brain Barrier Penetration Prediction

The target compound's predicted LogD₇.₄—informed by the para-tolyl isomer's value of -0.32—positions it within the low-lipophilicity quadrant relevant to CNS drug design. For procurement decisions in CNS screening cascades, the meta-tolyl isomer provides a distinct data point for calibrating in silico BBB permeability models (e.g., PAMPA-BBB, MDCK-MDR1 assays) against actual measured LogD values, reducing the risk of mis-prioritizing compounds due to positional isomer-dependent lipophilicity shifts.

Quote Request

Request a Quote for 3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.